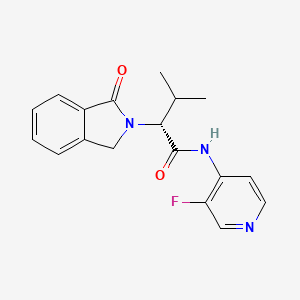![molecular formula C14H15ClN4O2 B7352800 (3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide](/img/structure/B7352800.png)
(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide is a chemical compound with potential applications in scientific research. The compound is also known as CLOTCA and belongs to the class of triazole derivatives. In
Mecanismo De Acción
The mechanism of action of CLOTCA is not fully understood. However, it is thought to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. CLOTCA may also act by inducing DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
CLOTCA has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not known. In addition, CLOTCA may have off-target effects on other cellular processes, which may limit its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CLOTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, CLOTCA has shown promising results in inhibiting the growth of various bacterial and fungal strains, and has cytotoxic effects on cancer cells. However, CLOTCA may have off-target effects on other cellular processes, which may limit its use in specific experiments.
Direcciones Futuras
There are several future directions for research on CLOTCA. One potential direction is to investigate its mechanism of action in more detail. This may help to identify new targets for drug development. Another direction is to explore the potential use of CLOTCA as a therapeutic agent for various diseases, including cancer and fungal infections. Finally, further studies are needed to determine the long-term effects of CLOTCA on human health.
Métodos De Síntesis
CLOTCA can be synthesized by reacting 2-chlorobenzonitrile with 2-methyl-4-amino-5-nitroimidazole in the presence of a base. The resulting compound is then reacted with 3-chloroperoxybenzoic acid to obtain CLOTCA in high yield.
Aplicaciones Científicas De Investigación
CLOTCA has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties. CLOTCA has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, CLOTCA has been tested against cancer cell lines and has shown cytotoxic effects.
Propiedades
IUPAC Name |
(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19-14(17-13(20)9-6-7-21-8-9)16-12(18-19)10-4-2-3-5-11(10)15/h2-5,9H,6-8H2,1H3,(H,16,17,18,20)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAUFAZZNIKGR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2Cl)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2Cl)NC(=O)[C@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[(4-bromo-6-methylpyridin-2-yl)-methylamino]propane-1,2-diol](/img/structure/B7352724.png)
![(3S,4R)-4-[(5-bromo-1,3-benzoxazol-2-yl)-methylamino]oxolan-3-ol](/img/structure/B7352735.png)
![6-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-5-chloropyrimidin-4-amine](/img/structure/B7352746.png)
![methyl (E)-3-[4-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-3-nitrophenyl]prop-2-enoate](/img/structure/B7352748.png)

![[(1S,2R)-2-[(6-ethyl-2-methylpyrimidin-4-yl)amino]cyclopentyl]methanol](/img/structure/B7352767.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(3-fluoropyridin-4-yl)triazole-4-carboxamide](/img/structure/B7352775.png)
![[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7352783.png)
![[(3R,4R)-4-[[1-(cyclopropylmethyl)piperidin-4-yl]amino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7352793.png)
![(1R,2R)-2-[4-(aminomethyl)-4-phenylpiperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B7352806.png)
![N-[1-[5-[(3aS,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B7352807.png)
![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-ethyloxolane-3-carboxamide](/img/structure/B7352815.png)
![3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7352822.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B7352830.png)